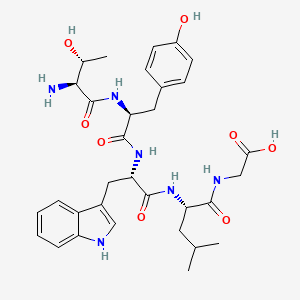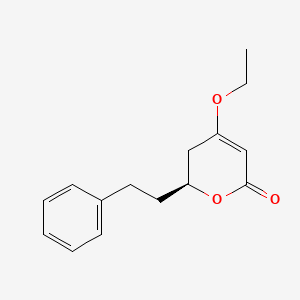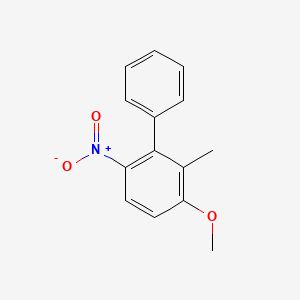
N-Methylpyrrolidin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylpyrrolidin-1-amine, also known as N-methylpyrrolidine, is an organic compound with the molecular formula C₅H₁₁N. It is a cyclic secondary amine and a derivative of pyrrolidine. This compound is a colorless liquid that is miscible with water and most organic solvents. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methylpyrrolidin-1-amine can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with methylamine in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures. Another method involves the reductive amination of levulinic acid or its esters with methylamine .
Industrial Production Methods
In industrial settings, this compound is often produced using a one-pot synthesis method. This involves the reaction of 1,4-butanediol with methylamine over a Cu and Ni modified ZSM-5 catalyst. The reaction conditions are optimized to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrolidinone.
Reduction: It can be reduced to form N-methylpyrrolidine.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include N-methylpyrrolidinone, N-methylpyrrolidine, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-Methylpyrrolidin-1-amine has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of N-Methylpyrrolidin-1-amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Methylpyrrolidin-1-amine include:
- Pyrrolidine
- N-Methylpyrrolidinone
- N-Ethylpyrrolidinone
- N-Methyl-2-pyrrolidone
Uniqueness
This compound is unique due to its specific structure and reactivity. Unlike its analogs, it has a methyl group attached to the nitrogen atom, which influences its chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
365413-99-6 |
|---|---|
Molekularformel |
C5H12N2 |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
N-methylpyrrolidin-1-amine |
InChI |
InChI=1S/C5H12N2/c1-6-7-4-2-3-5-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
OHLXXFUDMGUKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CNN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
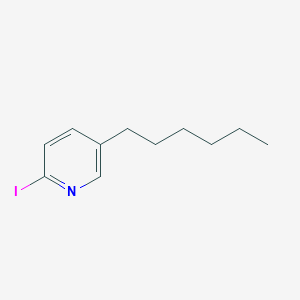
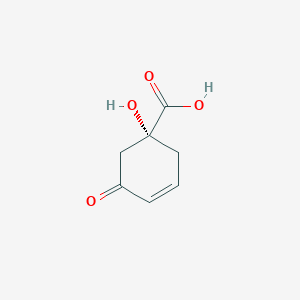
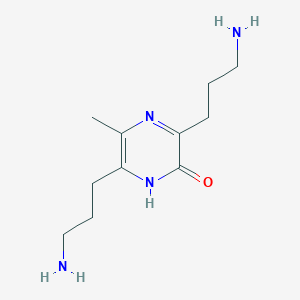
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
